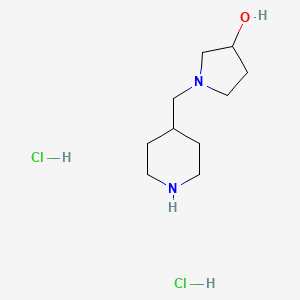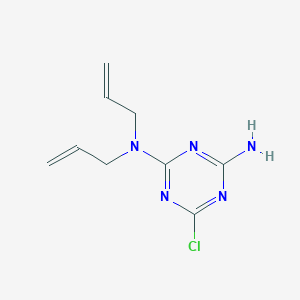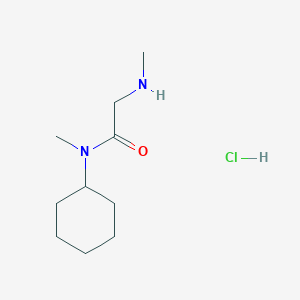
盐酸 N-(4-甲氧基苯基)-2-哌啶甲酰胺
描述
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析曲线和生物基质:该化合物已针对其在血液、尿液和玻璃体等生物基质中的存在进行分析表征。在这些情况下,利用气相色谱和液相色谱等先进方法进行定性和定量分析 (De Paoli 等,2013)。
神经递质受体研究:它已被用于研究 5-HT1A 等神经递质受体。该受体在多种神经过程中起着至关重要的作用,该化合物已被用于研究其对神经元放电的抑制作用 (Craven 等,1994)。
PET 成像研究:该化合物在正电子发射断层扫描 (PET) 成像研究中得到应用,特别是用于量化人体中的 5-HT1A 受体。它有助于比较和评估用于脑成像的不同放射性配体 (Choi 等,2015)。
药理学分析:它用于药理学研究以了解其对某些受体的亲和力和选择性。此类研究对于开发新药和了解其作用机制至关重要 (Forster 等,1995)。
放射药研究:该化合物在放射药研究中也很重要,特别是在合成放射性示踪剂以研究大脑中受体方面。这项研究对于理解各种脑功能和疾病至关重要 (Katoch-Rouse 和 Horti,2003)。
阿尔茨海默病研究:它用于阿尔茨海默病研究以了解血清素 1A (5-HT(1A)) 受体的变化。使用该化合物进行 PET 成像有助于量化受体密度,从而深入了解阿尔茨海默病的病理生理学 (Kepe 等,2006)。
新型类似物的合成:研究涉及合成该化合物的新的类似物,以改善药理和耐受性曲线。此类研究对于药物开发和提高治疗效果至关重要 (Nie 等,2020)。
作用机制
Target of Action
It has been suggested that the compound may interact withEGFR and VEGFR-2 receptors, which are associated with the progression of certain types of cancers, such as triple-negative breast cancer .
Mode of Action
It is believed to work directly on smooth muscle within the gastrointestinal tract, potentially having an anaesthetic effect, affecting calcium channels, and influencing muscarinic receptors .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it may influence the signaling pathways associated with EGFR and VEGFR-2, which are crucial in cell proliferation and survival . .
Pharmacokinetics
It is known that the compound is metabolized mostly by esterases and almost completely . The metabolites are excreted in urine . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is suggested that the compound may have a role in inhibiting the progression of certain types of cancers by interacting with egfr and vegfr-2 receptors .
生化分析
Biochemical Properties
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the NMDA receptor, a type of glutamate receptor, which is crucial for synaptic plasticity and memory function . The nature of these interactions often involves binding to the receptor sites, influencing the receptor’s activity and downstream signaling pathways.
Cellular Effects
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate AMPA and 5-HT2 receptors, leading to changes in mRNA levels of AMPA receptor subunits and brain-derived neurotrophic factor (BDNF) in the hippocampus and prefrontal cortex . These changes can impact cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to NMDA receptors, inhibiting their activity and leading to downstream effects on cell signaling pathways . Additionally, it can activate AMPA and 5-HT2 receptors, which further modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride vary with different dosages in animal models. At lower doses, it can elicit beneficial effects, such as rapid antidepressant effects via activation of AMPA and 5-HT2 receptors . At higher doses, it may cause toxic or adverse effects, including behavioral alterations and potential neurotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall efficacy and safety . Detailed studies on its metabolic pathways are essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and effectiveness in target tissues.
Subcellular Localization
N-(4-Methoxyphenyl)-2-piperidinecarboxamide hydrochloride’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
N-(4-methoxyphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRYNZUWXOSRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



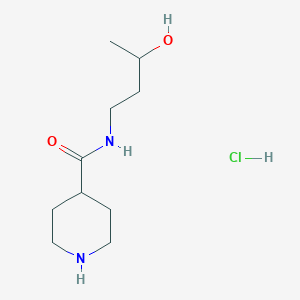
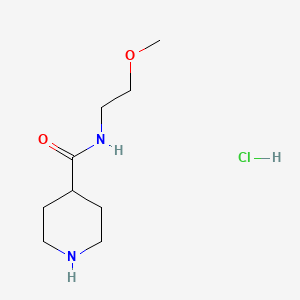
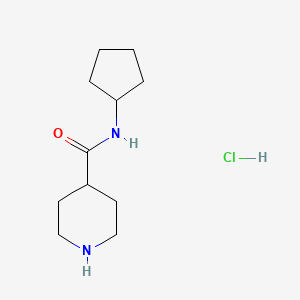
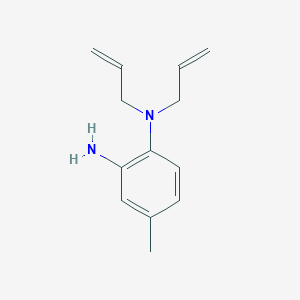

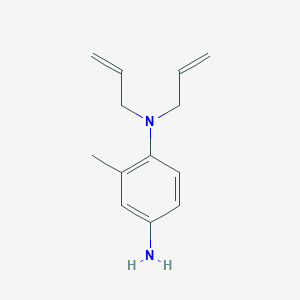
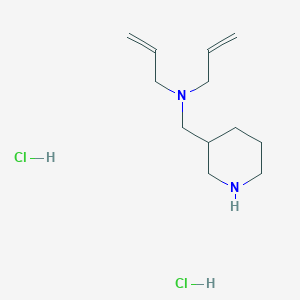
![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)
![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
